molecular formula C6H5BrN4 B1445122 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine CAS No. 1250115-39-9

2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine

Cat. No. B1445122
M. Wt: 213.03 g/mol
InChI Key: GORQWQZKRKREQI-UHFFFAOYSA-N
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Description

“2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are structural analogs (isosteres) of purine bases, such as adenine and guanine . They are known to play a crucial role in numerous disease conditions .


Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The discovered conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .


Molecular Structure Analysis

The molecular formula of “2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine” is C6H5BrN4 . The InChI code is 1S/C6H5BrN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H, (H3,8,9,10,11) .


Chemical Reactions Analysis

The alkylation reaction of 1, 2, and 3 by allyl bromide leads to the formation of 3-allyl-6-bromo-2- . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .


Physical And Chemical Properties Analysis

The physical form of “2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine” is a yellow to brown solid . It has a molecular weight of 213.04 .

Scientific Research Applications

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, including variants of 2-amino-6-bromo-3H-imidazo[4,5-b]pyridine, have been assessed for their efficacy as corrosion inhibitors. A study by Saady et al. (2021) demonstrated that these compounds could significantly inhibit mild steel corrosion in acidic environments. The research utilized various techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, revealing a high inhibition performance of these derivatives (Saady et al., 2021).

Anticancer and Antimicrobial Properties

Shelke et al. (2017) conducted a study on the synthesis of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives and evaluated their anticancer and antimicrobial activities. The findings showed that certain synthesized compounds exhibited notable antibacterial, antifungal, and anticancer properties, particularly against breast cancer cell lines. This suggests the potential of imidazo[4,5-b]pyridine moiety as a template for developing anticancer and antimicrobial agents (Shelke et al., 2017).

Chemical Synthesis and Structural Analysis

Research by Ghacham et al. (2010) focused on the synthesis of 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, a compound closely related to 2-amino-6-bromo-3H-imidazo[4,5-b]pyridine. Their study highlighted the molecular structure and hydrogen-bond interactions, which are crucial for understanding the chemical and physical properties of these compounds (Ghacham et al., 2010).

Synthesis and Evaluation of Derivatives for Biological Activity

Banda et al. (2016) explored the synthesis of novel derivatives of imidazo[4,5-b]pyridine-2(3H)-one, assessing their antimicrobial and anticancer activities. This study adds to the understanding of the potential therapeutic applications of these compounds (Banda et al., 2016).

Drug Development and Therapeutic Applications

Deep et al. (2016) reviewed the imidazo[1,2-a]pyridine scaffold, which includes structures similar to 2-amino-6-bromo-3H-imidazo[4,5-b]pyridine. This scaffold is recognized for its broad applications in medicinal chemistry, including roles in anticancer, antimicrobial, and antiviral therapies, highlighting its potential in drug development (Deep et al., 2016).

Future Directions

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . This suggests that “2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine” and similar compounds could have potential applications in medicinal chemistry and drug discovery .

properties

IUPAC Name

6-bromo-1H-imidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORQWQZKRKREQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1H-imidazo[4,5-b]pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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